![molecular formula C25H27N5O2 B268079 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as MTMEP and belongs to the class of phenethylamine derivatives.
Wirkmechanismus
The exact mechanism of action of MTMEP is not yet fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate. MTMEP may also have anti-inflammatory and antioxidant effects, which could contribute to its therapeutic potential.
Biochemical and Physiological Effects:
MTMEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. It has also been shown to have analgesic effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTMEP for lab experiments is its relatively low toxicity compared to other compounds in its class. However, it can be difficult to obtain and may be expensive to synthesize. Additionally, its mechanism of action is not yet fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on MTMEP. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of research is its potential neuroprotective effects in neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, MTMEP shows promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of MTMEP involves a series of chemical reactions that require the use of specialized equipment and reagents. The most common method of synthesizing MTMEP involves the condensation of 4-methylphenylhydrazine with 3-methoxy-4-formylbenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 1-phenylethyl bromide in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
MTMEP has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising areas of research include its use as an antidepressant, anxiolytic, and analgesic agent. MTMEP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine |
|---|---|
Molekularformel |
C25H27N5O2 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C25H27N5O2/c1-18-9-12-22(13-10-18)30-25(27-28-29-30)17-32-23-14-11-20(15-24(23)31-3)16-26-19(2)21-7-5-4-6-8-21/h4-15,19,26H,16-17H2,1-3H3 |
InChI-Schlüssel |
NCKALTGIYINKTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
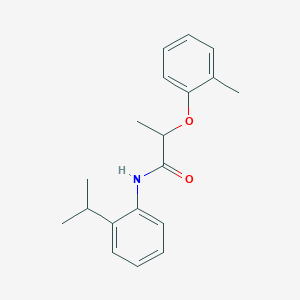
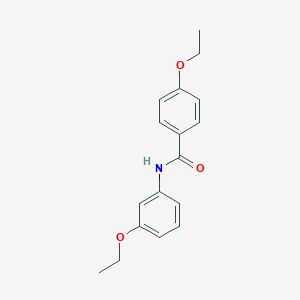

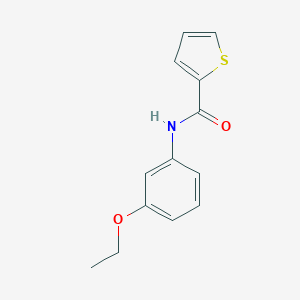
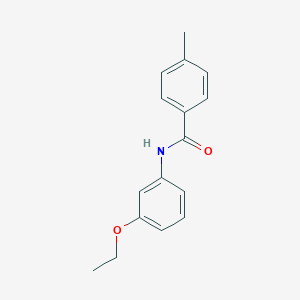
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
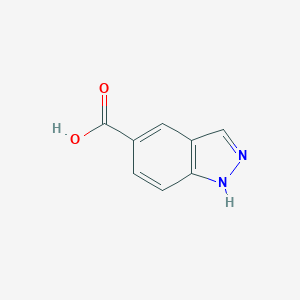
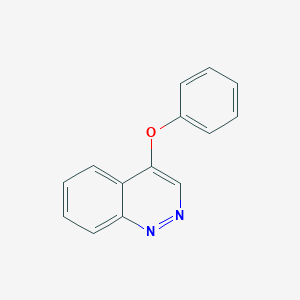
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
